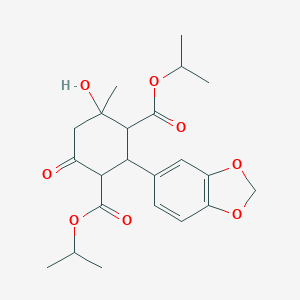![molecular formula C25H23N3O5S B282581 2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282581.png)
2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide is a chemical compound that has shown promising results in scientific research. This compound is also known as FMA-1, and it has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of FMA-1 is not fully understood. However, it has been suggested that FMA-1 may act by inhibiting various enzymes and proteins that are involved in cellular processes such as DNA replication, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
FMA-1 has been shown to have various biochemical and physiological effects. In cancer cells, FMA-1 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In infectious disease research, FMA-1 has been shown to have antimicrobial activity against various pathogens. In neurodegenerative disease research, FMA-1 has been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using FMA-1 in lab experiments include its potential as a therapeutic agent in cancer, infectious disease, and neurodegenerative disease research. The limitations of using FMA-1 in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for FMA-1 research, including the development of FMA-1 analogs with improved pharmacological properties, the investigation of FMA-1 as a potential therapeutic agent for various diseases, and the investigation of FMA-1 as a potential lead compound for drug discovery. Additionally, further research is needed to fully understand the mechanism of action of FMA-1 and its potential side effects.
Conclusion:
In conclusion, FMA-1 is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FMA-1 as a therapeutic agent and to develop FMA-1 analogs with improved pharmacological properties.
Synthesis Methods
FMA-1 has been synthesized using various methods, including the reaction of 2-mercapto-N-(2-furylmethyl)acetamide with 4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazole in the presence of a base. This reaction results in the formation of FMA-1, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
FMA-1 has shown potential in various scientific research applications, including cancer research, infectious disease research, and neurodegenerative disease research. In cancer research, FMA-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, FMA-1 has been shown to have antimicrobial activity against various pathogens. In neurodegenerative disease research, FMA-1 has been shown to have neuroprotective effects.
properties
Molecular Formula |
C25H23N3O5S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C25H23N3O5S/c1-31-21-11-10-17(14-22(21)32-2)13-20-24(30)28(18-7-4-3-5-8-18)25(27-20)34-16-23(29)26-15-19-9-6-12-33-19/h3-14H,15-16H2,1-2H3,(H,26,29)/b20-13- |
InChI Key |
RESZBHXEPBIFFS-MOSHPQCFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282503.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)
![4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282505.png)
![4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282506.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)
![4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B282510.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)

![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)